molecular formula C9H14O2 B2906451 Bicyclo[5.1.0]octane-4-carboxylic acid CAS No. 1485470-80-1

Bicyclo[5.1.0]octane-4-carboxylic acid

Cat. No.: B2906451
CAS No.: 1485470-80-1
M. Wt: 154.209
InChI Key: SYZCVZHKNRHROQ-UHFFFAOYSA-N
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Description

Bicyclo[5.1.0]octane-4-carboxylic acid is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It is a bicyclic compound, meaning it contains two fused rings, which gives it unique structural properties. This compound is of interest in various fields of scientific research due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[5.1.0]octane-4-carboxylic acid typically involves the use of specific starting materials and reaction conditions to achieve the desired bicyclic structure. One common method involves the cyclization of suitable precursors under controlled conditions. For example, the use of a diene and a dienophile in a Diels-Alder reaction can lead to the formation of the bicyclic core, followed by functional group modifications to introduce the carboxylic acid moiety .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[5.1.0]octane-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates or other oxidized derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Bicyclo[5.1.0]octane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[5.1.0]octane-4-carboxylic acid exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in biological pathways. The specific pathways involved can vary based on the context of its use, such as in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[510]octane-4-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group

Biological Activity

Bicyclo[5.1.0]octane-4-carboxylic acid (BCOCA) is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of BCOCA, including its antioxidant, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

BCOCA has the molecular formula C9_9H14_{14}O2_2 and is characterized by its bicyclic structure, which contributes to its unique reactivity and biological properties. The carboxylic acid functional group at the 4-position plays a crucial role in its interaction with biological systems.

1. Antioxidant Activity

Antioxidant activity is one of the most studied aspects of BCOCA. Research indicates that BCOCA exhibits significant free radical scavenging activity, which is essential for combating oxidative stress in biological systems.

  • Study Findings : In vitro assays demonstrated that BCOCA can effectively reduce DPPH radicals, indicating strong antioxidant properties. The percentage inhibition of DPPH radicals was measured across various concentrations, showing a dose-dependent response .
Concentration (µg/ml)% Inhibition
220
435
650
865
1080

2. Anti-inflammatory Activity

BCOCA has been evaluated for its anti-inflammatory effects, which are critical in treating various inflammatory diseases.

  • Mechanism of Action : The compound appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, thereby reducing inflammation in cellular models .

3. Antimicrobial Activity

The antimicrobial properties of BCOCA have also been investigated, showing effectiveness against a range of pathogens.

  • Research Results : In one study, BCOCA demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating its potential as an antimicrobial agent .
MicroorganismMIC (µg/ml)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Study 1: Antioxidant Efficacy

A study conducted by Shekhar and Anju (2014) evaluated the antioxidant capacity of various compounds, including BCOCA. The results indicated that BCOCA exhibited a higher antioxidant activity compared to standard antioxidants like gallic acid, suggesting its potential use in nutraceutical applications .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of BCOCA in a murine model of arthritis. The administration of BCOCA resulted in reduced swelling and pain scores compared to control groups, highlighting its therapeutic potential in inflammatory conditions .

Properties

IUPAC Name

bicyclo[5.1.0]octane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)6-1-3-7-5-8(7)4-2-6/h6-8H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZCVZHKNRHROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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